molecular formula C15H16N4O2S2 B2404152 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 1428380-44-2

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2404152
CAS No.: 1428380-44-2
M. Wt: 348.44
InChI Key: QBWHCMSVWDBPRA-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a sulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are stringent to meet the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)thiazol-4-yl)acetamide
  • N-(2-(1H-pyrazol-1-yl)thiazol-4-yl)benzenesulfonamide
  • N-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

1-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c20-23(21,12-13-5-2-1-3-6-13)17-9-7-14-11-22-15(18-14)19-10-4-8-16-19/h1-6,8,10-11,17H,7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWHCMSVWDBPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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